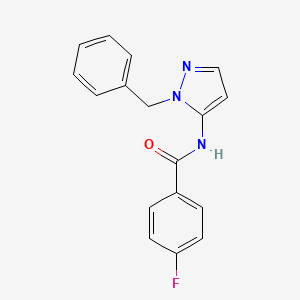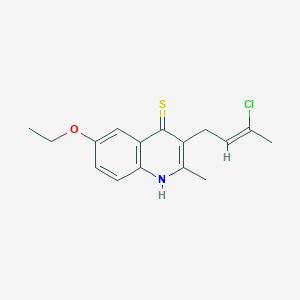![molecular formula C13H12N2O3S B5663600 4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl acetate](/img/structure/B5663600.png)
4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(acetylamino)-1,3-thiazol-4-yl]phenyl acetate is a compound that falls within the class of thiazole derivatives. Thiazoles are heterocyclic compounds featuring both sulfur and nitrogen in the ring structure. These compounds have been studied for various biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of thiazole derivatives typically involves condensation reactions. A study by Karthikeyan et al. (2018) discussed the synthesis of a similar thiazole derivative, highlighting techniques like absorption and fluorescence spectroscopy for analyzing the interactions of these compounds with DNA (Karthikeyan et al., 2018).
Molecular Structure Analysis
Thiazole derivatives' molecular structures are often analyzed using techniques like X-ray crystallography and spectroscopy. Mabkhot et al. (2019) conducted such analyses, elucidating the geometric parameters and molecular structure of a thiazole compound (Mabkhot et al., 2019).
Chemical Reactions and Properties
Thiazole derivatives exhibit various chemical reactions due to their functional groups. The study by Patil et al. (2013) on similar compounds revealed insights into their chemical behavior and potential biological applications (Patil et al., 2013).
Physical Properties Analysis
The physical properties of thiazole derivatives can be characterized by their melting points, boiling points, and solubility. Gültekin et al. (2004) synthesized related compounds and likely assessed these physical properties as part of their characterization process (Gültekin et al., 2004).
Propiedades
IUPAC Name |
[4-(2-acetamido-1,3-thiazol-4-yl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-8(16)14-13-15-12(7-19-13)10-3-5-11(6-4-10)18-9(2)17/h3-7H,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOLGTKUXGCKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (4-{[(3-chloro-2-methylphenyl)amino]carbonyl}phenoxy)acetate](/img/structure/B5663517.png)
![4-{[4-(2-methylphenoxy)-1-piperidinyl]carbonyl}-1-(2-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5663529.png)

![(1S*,5R*)-3-[(3-fluoro-8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5663544.png)
![(3R*,5S*)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5663552.png)
![1-{[3-(hydroxymethyl)-3-propyl-1-piperidinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5663558.png)


![1-(cyclobutylcarbonyl)-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5663585.png)
![3-ethyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B5663590.png)
![N-(3-chlorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5663601.png)

![methyl 4-{5-[4-(dimethylamino)phenyl]-1,3-oxazol-2-yl}benzoate](/img/structure/B5663623.png)
![3,5-dimethoxy-N-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methyl)benzamide](/img/structure/B5663628.png)